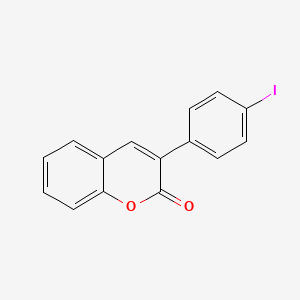

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

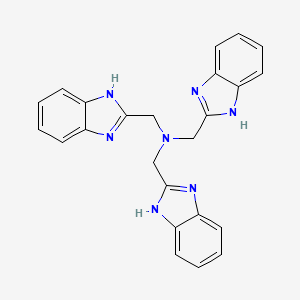

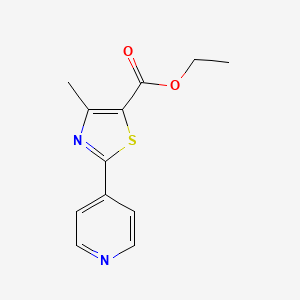

The compound "N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine" is a derivative that combines a benzodioxole moiety with an indole-based structure. This type of compound is of interest due to its potential biological activities, as evidenced by the research on similar structures. For instance, indole derivatives have been studied for their antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species . Moreover, benzodioxole derivatives have been synthesized and characterized, showing the ability to form supramolecular frameworks through hydrogen bonding and π-π stacking interactions .

Synthesis Analysis

The synthesis of related indole derivatives often involves chemical modifications and cyclization reactions. For example, a series of 2-(1H-indol-3-yl)ethanamine derivatives were synthesized through cyclization of corresponding thiourea with bromoacetophenone . Similarly, the synthesis of benzodioxole derivatives can involve the use of starting materials like piperonal, followed by characterization through various spectroscopic methods . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography. The geometry of these molecules can be optimized using Density Functional Theory (DFT) methods, and the results compared with experimental data to confirm the structure . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indole and benzodioxole derivatives can be influenced by their molecular structure. For instance, the presence of a benzodioxole moiety can facilitate the formation of supramolecular structures, which are stabilized by noncovalent interactions such as hydrogen bonds and π-π stacking . The indole moiety, on the other hand, can participate in various chemical reactions, potentially leading to the inhibition of bacterial efflux pumps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure. The presence of different functional groups can affect properties such as solubility, melting point, and biological activity. For example, indole derivatives have shown potential as efflux pump inhibitors, affecting the antibacterial activity of other compounds . The electronic properties, such as HOMO and LUMO energies, can be calculated to predict the reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Efflux Pump Inhibition

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine derivatives have been studied for their potential in inhibiting the NorA efflux pump of Staphylococcus aureus. A study synthesized various 1‐(1H‐indol‐3‐yl)ethanamine derivatives, finding that certain compounds could restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains by inhibiting the NorA efflux pump. This finding is significant for developing new strategies to combat antibiotic-resistant bacterial infections (Héquet et al., 2014).

Anticonvulsant Potential

Research involving the synthesis of novel 1,3,4-thiadiazoles substituted with the N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine moiety has demonstrated promising results in anticonvulsant activity. This study explored the anticonvulsant potential of these compounds using maximal electroshock seizure and subcutaneous pentylenetetrazole models, contributing valuable insights to the development of new anticonvulsant drugs (Rajak et al., 2010).

Antimicrobial Activity

A series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized and evaluated for their antimicrobial activity. This research is crucial for developing new antibacterial and antifungal agents, especially in the context of increasing antibiotic resistance. These compounds were tested against various Gram-positive and Gram-negative bacteria and several fungal species, showcasing their potential as antimicrobial agents (Kumbhare et al., 2013).

Antiarrhythmic Properties

Compounds derived from N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine have been examined for their potential in treating arrhythmias. A study on 1,3-benzodioxole derivatives found them effective against various types of experimentally induced arrhythmias. The research highlights the potential of these derivatives in developing new antiarrhythmic drugs (Fregnan et al., 1977).

Antibacterial and Antifungal Activities of Novel Imines

The antimicrobial properties of novel Schiff bases derived from N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine have been explored. These compounds have shown significant antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Rajeswari & Santhi, 2019).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,11,19-20H,7-8,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMXLTVFXLYHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349586 |

Source

|

| Record name | SBB009644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51918-89-9 |

Source

|

| Record name | SBB009644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)